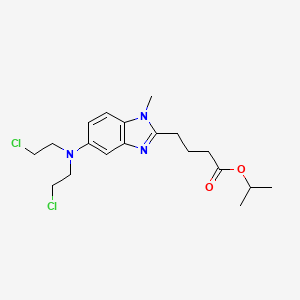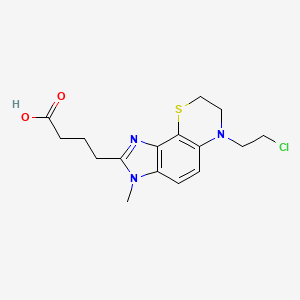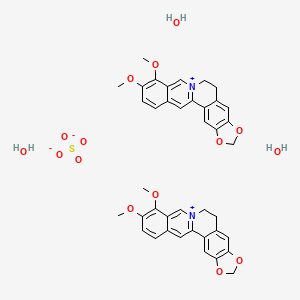
Daunorubicin bromoketal
Overview
Description
Daunorubicin bromoketal is a derivative of daunorubicin, an anthracycline antibiotic widely used in chemotherapy for its potent antitumor properties. Daunorubicin itself is derived from the bacterium Streptomyces peucetius and is primarily used to treat various types of leukemia. The bromoketal modification aims to enhance the compound’s efficacy and reduce its toxicity.
Mechanism of Action
Target of Action
Daunorubicin bromoketal primarily targets DNA and topoisomerase II . DNA is the genetic material that carries the instructions for the growth, development, functioning, and reproduction of all known organisms. Topoisomerase II is an enzyme that alters the supercoiled form of a DNA molecule .
Mode of Action
This compound interacts with DNA by intercalation between base pairs . This means it inserts itself into the DNA structure, disrupting the normal architecture of the DNA helix. This disruption inhibits the progression of the enzyme topoisomerase II . By stabilizing the DNA-topoisomerase II complex, it prevents the religation portion of the ligation-religation reaction that topoisomerase II catalyzes . This results in the inhibition of DNA and RNA synthesis .
Biochemical Pathways
The interaction of this compound with DNA and topoisomerase II affects several biochemical pathways. It has antimitotic and cytotoxic activity . Antimitotic activity refers to the ability to stop cell division, while cytotoxic activity refers to the ability to kill cells. This leads to the inhibition of DNA and RNA synthesis, and fragmentation of DNA .
Pharmacokinetics
The pharmacokinetics of this compound are characterized by significant inter-individual variability . This raises questions about the optimal dose regimen in patients with acute myeloid leukemia . The aim of the study is to assess the joint daunorubicin/daunorubicinol pharmacokinetic profile and to define an optimal population pharmacokinetic study design .
Result of Action
The result of this compound’s action is the induction of cell death . This occurs through a dual mechanism in both sensitive and multidrug-resistant cells . Not only the cytotoxicity, but also the kinetics and mechanism of cell death, are dose-dependent .
Action Environment
The action of this compound is influenced by the membrane environment . This, in turn, reduces the amount of anticancer drug that can partition into these mimetic models . The drug permeates all types of membranes to different degrees, interacts with phospholipids through electrostatic and hydrophobic bonds, and causes alterations in the biophysical properties of the bilayers, namely in membrane fluidity .
Biochemical Analysis
Biochemical Properties
Daunorubicin Bromoketal, like its parent compound Daunorubicin, plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily inhibitory, as this compound can block the function of Type II topoisomerase , an enzyme crucial for DNA replication.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. By inhibiting Type II topoisomerase, it prevents DNA replication, thereby halting the proliferation of cancer cells .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It exerts its effects at the molecular level by intercalating into the DNA double helix, inhibiting the function of Type II topoisomerase, and thereby preventing DNA replication .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of daunorubicin bromoketal typically involves the modification of the daunorubicin molecule at specific functional groups. One common approach is the bromination of daunorubicin followed by ketalization. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) and ketalizing agents like acetone or ethylene glycol under acidic conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Daunorubicin bromoketal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety back to hydroquinone.
Substitution: Halogen substitution reactions can modify the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various daunorubicin derivatives with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Daunorubicin bromoketal has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of anthracycline derivatives.
Biology: Investigated for its interactions with cellular components, particularly DNA and cell membranes.
Industry: Utilized in the development of new drug formulations and delivery systems.
Comparison with Similar Compounds
Daunorubicin: The parent compound, widely used in chemotherapy.
Doxorubicin: Another anthracycline antibiotic with similar mechanisms of action but different pharmacokinetics.
Epirubicin: A derivative of doxorubicin with reduced cardiotoxicity.
Uniqueness: Daunorubicin bromoketal is unique due to its bromoketal modification, which aims to enhance its therapeutic index by increasing efficacy and reducing toxicity. This modification can potentially improve the compound’s stability and bioavailability compared to its parent compound .
Properties
IUPAC Name |
(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-(2-bromo-1,1-dimethoxyethyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34BrNO11/c1-12-23(32)15(31)8-18(41-12)42-17-10-28(37,29(11-30,39-3)40-4)9-14-20(17)27(36)22-21(25(14)34)24(33)13-6-5-7-16(38-2)19(13)26(22)35/h5-7,12,15,17-18,23,32,34,36-37H,8-11,31H2,1-4H3/t12-,15-,17-,18-,23+,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMPRCTWUQVCIT-BJRCHLRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CBr)(OC)OC)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CBr)(OC)OC)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34BrNO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901099405 | |
| Record name | (8S,10S)-10-[(3-Amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-(2-bromo-1,1-dimethoxyethyl)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901099405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
652.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106401-68-7 | |
| Record name | (8S,10S)-10-[(3-Amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-(2-bromo-1,1-dimethoxyethyl)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106401-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Daunorubicin bromoketal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106401687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (8S,10S)-10-[(3-Amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-(2-bromo-1,1-dimethoxyethyl)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901099405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DAUNORUBICIN BROMOKETAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z1AE1LY2D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-tert-butyl-N-[6-[2-[6-[(4-tert-butylphenyl)sulfonylamino]-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]oxyethoxy]-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide](/img/structure/B601009.png)
![4-(Tert-butyl)-N-(6-hydroxy-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl)benzenesulfonamide](/img/structure/B601010.png)

![2-[3-(2-Cyanopropan-2-yl)-2,4-dimethyl-5-(1,2,4-triazol-1-ylmethyl)phenyl]acetic acid](/img/structure/B601013.png)

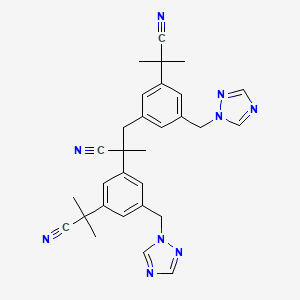
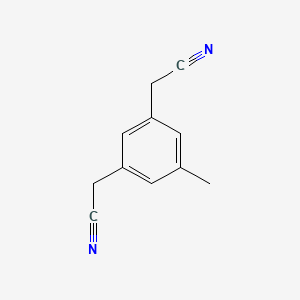
![5-[(2-Chloroethyl)(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic Acid Ethyl Ester](/img/structure/B601023.png)
